molecular formula C13H14FNO2S B11731921 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol

4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol

Katalognummer: B11731921
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: XEOQVSOYRIPJPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol is an organic compound that features a fluorinated thiophene ring, an aminomethyl group, and a methoxyphenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol typically involves the following steps:

    Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 5-fluorothiophene-2-carbaldehyde with a suitable amine to form the aminomethyl intermediate.

    Coupling with Methoxyphenol: The aminomethyl intermediate is then coupled with 2-methoxyphenol under appropriate conditions to yield the final product.

Common reagents used in these reactions include reducing agents such as sodium borohydride (NaBH4) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Due to its unique structural features, the compound is explored for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure but lacks the fluorinated thiophene ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the aminomethyl substitution.

Uniqueness

4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C13H14FNO2S

Molekulargewicht

267.32 g/mol

IUPAC-Name

4-[[(5-fluorothiophen-2-yl)methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C13H14FNO2S/c1-17-12-6-9(2-4-11(12)16)7-15-8-10-3-5-13(14)18-10/h2-6,15-16H,7-8H2,1H3

InChI-Schlüssel

XEOQVSOYRIPJPY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CNCC2=CC=C(S2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.